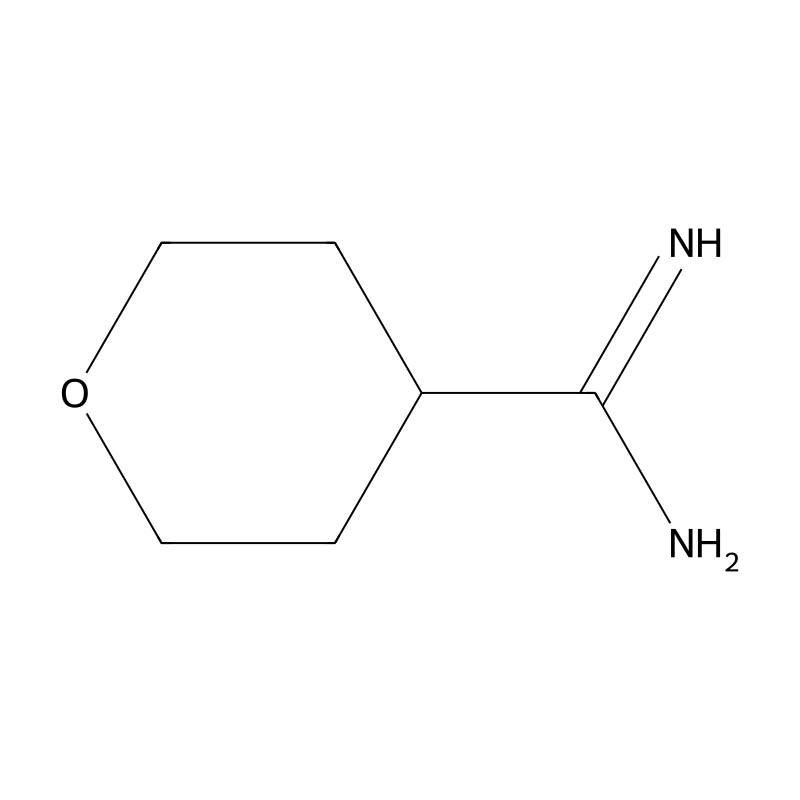

Oxane-4-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Scientific Field: This application falls under the field of Cancer Research and Epigenetics .

Summary of the Application: Oxane-4-carboximidamide has been studied for its potential role in cancer treatment. It is being investigated for its ability to inhibit the oncogenic activities of the epigenetic regulator UHRF1 (ubiquitin-like, containing PHD and RING finger domains 1), which is overexpressed in most cancers .

Methods of Application: The general approach involves the use of oxane-4-carboximidamide to downregulate uhrf1 in tumor cells .

Results or Outcomes: The downregulation of UHRF1 with Oxane-4-carboximidamide in tumor cells has been shown to reactivate various tumor-suppressor genes, inhibit cell growth, and promote apoptosis .

Application as an Antibacterial Agent

Scientific Field: This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Application in Drug Discovery

Scientific Field: This application falls under the field of Pharmaceutical Chemistry and Drug Discovery .

Oxane-4-carboximidamide is a chemical compound characterized by its unique molecular structure, which includes a six-membered ring and functional groups that contribute to its reactivity and biological activity. The molecular formula for Oxane-4-carboximidamide is C6H12N2O2, and it has a molar mass of approximately 144.18 g/mol . This compound is often encountered in various chemical and pharmaceutical applications, particularly in the field of medicinal chemistry.

- No specific information on toxicity, flammability, or reactivity is currently available in scientific literature.

Limitations and Future Research

- Research on Oxane-4-carboximidamide is limited. More studies are needed to understand its synthesis, physical and chemical properties, mechanism of action in metal complexation, and potential applications.

- Safety data is also essential for responsible handling in research settings.

- Acid-base reactions: The carboximidamide group can act as both an acid and a base, allowing it to participate in proton transfer reactions.

- Nucleophilic substitutions: The nitrogen atoms in the imidamide group can serve as nucleophiles, facilitating substitutions with electrophiles.

- Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for synthesizing derivatives and analogs that may exhibit enhanced biological properties.

Research indicates that Oxane-4-carboximidamide exhibits notable biological activities, particularly in ophthalmology. It has been used in treatments related to retinal detachment, demonstrating efficacy in complex cases where traditional therapies may fail. Its mechanism of action may involve modulation of cellular signaling pathways or direct interaction with specific receptors, although detailed studies are still needed to elucidate these mechanisms fully.

Various synthesis methods have been reported for Oxane-4-carboximidamide, including:

- Direct amination: Reacting oxane derivatives with amines under controlled conditions.

- Carboxylation followed by amidation: Introducing a carboxylic acid group followed by conversion into the carboximidamide through reaction with ammonia or primary amines.

- Cyclization techniques: Employing cyclization of linear precursors to form the oxane ring structure.

These methods can be optimized based on the desired purity and yield of the final product.

Oxane-4-carboximidamide has several applications:

- Pharmaceuticals: Primarily used in ophthalmic formulations for treating retinal conditions.

- Chemical intermediates: Serves as a building block for synthesizing more complex organic compounds.

- Research: Utilized in studies focused on drug development and biochemical pathways.

Interaction studies involving Oxane-4-carboximidamide focus on its binding affinity to various biological targets. Preliminary data suggest potential interactions with receptors involved in retinal health, although comprehensive pharmacokinetic and pharmacodynamic profiles are still under investigation. Understanding these interactions is essential for optimizing therapeutic applications and minimizing side effects.

Several compounds share structural similarities with Oxane-4-carboximidamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N'-Hydroxyoxane-4-carboximidamide | Hydroxyl group addition | Enhanced solubility and potential bioactivity |

| 2-Aminooxane-4-carboximidamide | Amino group substitution | Increased reactivity and possible therapeutic uses |

| Oxazolidinone derivatives | Five-membered ring with nitrogen | Broad-spectrum antibiotic properties |

Oxane-4-carboximidamide is unique due to its specific functional groups that confer distinct biological activities not fully replicated by its analogs.